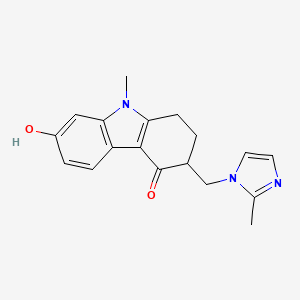

7-Hydroxy Ondansetron

Descripción general

Descripción

7-Hydroxy Ondansetron is a metabolite of Ondansetron, a well-known serotonin 5-HT3 receptor antagonist. Ondansetron is primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery . The hydroxylation at the 7th position of the molecule results in this compound, which retains some of the pharmacological properties of its parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Ondansetron typically involves the hydroxylation of Ondansetron. This can be achieved through various chemical reactions, including:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the 7th position.

Catalytic Hydroxylation: Employing catalysts like palladium or platinum in the presence of hydrogen peroxide to achieve selective hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The process often includes:

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy Ondansetron undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to Ondansetron.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Ondansetron.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-Hydroxy Ondansetron has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Ondansetron in the body.

Biological Research: Investigated for its potential effects on serotonin receptors and its role in modulating neurotransmission.

Medical Research: Explored for its potential therapeutic applications in treating conditions related to serotonin imbalance, such as anxiety and depression.

Mecanismo De Acción

7-Hydroxy Ondansetron exerts its effects primarily through its interaction with serotonin 5-HT3 receptors. The hydroxyl group at the 7th position enhances its binding affinity to the receptor, leading to:

Inhibition of Serotonin Binding: Prevents serotonin from binding to the 5-HT3 receptors, thereby reducing nausea and vomiting.

Modulation of Neurotransmission: Influences the release and uptake of neurotransmitters, contributing to its antiemetic and potential anxiolytic effects

Comparación Con Compuestos Similares

Ondansetron: The parent compound, widely used as an antiemetic.

8-Hydroxy Ondansetron: Another hydroxylated metabolite with similar pharmacological properties.

Granisetron: Another 5-HT3 receptor antagonist used for similar indications.

Uniqueness: 7-Hydroxy Ondansetron is unique due to its specific hydroxylation at the 7th position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other hydroxylated metabolites and similar compounds .

Actividad Biológica

7-Hydroxy Ondansetron is a significant metabolite of Ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative conditions. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, potential therapeutic applications, and overall impact on patient health.

This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. It is essential to understand its pharmacokinetics, as this influences its efficacy and safety profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O3 |

| Molecular Weight | 325.36 g/mol |

| Solubility | Soluble in water |

| Protein Binding | Approximately 73% |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various populations, including those with liver cirrhosis. The following table summarizes key pharmacokinetic parameters:

| Parameter | Healthy Individuals | Liver Cirrhosis Patients |

|---|---|---|

| Volume of Distribution (L) | ~160 | Increased |

| Clearance (mL/min) | 600-700 | Decreased |

| Half-life (hours) | 4.6 | Prolonged |

This compound acts primarily as an antagonist at the serotonin 5-HT3 receptors. This action is critical in its ability to mitigate nausea and vomiting. Research indicates that while Ondansetron effectively blocks these receptors, its metabolite may also exhibit unique properties that could enhance or modify its therapeutic effects.

Biological Activity

Recent studies have highlighted the biological activity of this compound beyond its role as a mere metabolite. Notably:

- Antiemetic Effects : Research indicates that this compound retains significant antiemetic properties similar to its parent compound. This has been evidenced in clinical settings where patients receiving ondansetron showed reduced nausea levels post-surgery or chemotherapy .

- Potential Neuroprotective Effects : Emerging studies suggest that this compound may have neuroprotective effects, possibly through modulation of inflammatory pathways in the brain. This could have implications for conditions such as neurodegenerative diseases .

- Impact on Mortality in COVID-19 Patients : A study analyzing electronic health records indicated that early administration of ondansetron (and by extension, its metabolites) was associated with decreased mortality rates among hospitalized COVID-19 patients . This suggests a potential role for this compound in acute care settings.

Case Studies

- Case Study on Pregnancy : A pregnant woman treated with ondansetron exhibited altered pharmacokinetics due to physiological changes during pregnancy. This case emphasized the importance of understanding how metabolites like this compound behave under different physiological conditions .

- Postoperative Nausea and Vomiting : A clinical trial demonstrated that patients receiving ondansetron had significantly lower instances of postoperative nausea compared to control groups, suggesting that both ondansetron and its metabolites are effective in managing this condition .

Propiedades

IUPAC Name |

7-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)23)14-5-4-13(22)9-16(14)20(15)2/h4-5,7-9,12,22H,3,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJUCZWBHDEFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857825 | |

| Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126702-17-8 | |

| Record name | 1,2,3,9-Tetrahydro-7-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126702-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126702178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA93J3KSIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is 7-Hydroxy Ondansetron produced and what is its significance in drug metabolism studies?

A1: this compound is a major metabolite of Ondansetron, a medication used to prevent nausea and vomiting. While not clinically used itself, this compound provides valuable insights into how Ondansetron is processed within the body.

Q2: Can you elaborate on the analytical methods employed in studying this compound and its implications for pharmacokinetic studies of Ondansetron?

A2: Researchers utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MSn) to identify and quantify this compound produced during microbial transformation experiments []. This highly sensitive and specific technique enables the separation and detection of different compounds within a complex mixture, allowing researchers to precisely measure the amount of this compound generated [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.